molecular formula C20H26N2O12 B1226749 Piridoxilate CAS No. 24340-35-0

Piridoxilate

Cat. No.: B1226749
CAS No.: 24340-35-0
M. Wt: 486.4 g/mol
InChI Key: TWVSQBMULZSRIJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chemical Biology

The exploration of vitamin B6 and its derivatives has a rich history rooted in the early 20th-century quest to understand nutritional deficiencies. The journey began with the investigation of diseases like beriberi and the eventual isolation of various B vitamins. acs.orgnobelprize.org The structure of pyridoxine (B80251) (a form of vitamin B6) was determined in 1939. acs.org This foundational knowledge paved the way for the synthesis and investigation of related compounds. Piridoxilate emerged from this scientific endeavor as a conjugate of pyridoxine and glyoxylic acid. ncats.iopharmacompass.com The initial rationale behind its creation was to leverage the biochemical properties of its constituent parts, particularly in the context of metabolic pathways.

Chemical Classification and Structural Relationship to Pyridoxine

This compound is chemically classified as a derivative of pyridoxine, which belongs to the vitamin B6 group of compounds. nih.govontosight.ai The vitamin B6 family includes pyridoxine, pyridoxal (B1214274), and pyridoxamine (B1203002), all of which are precursors to the active coenzyme form, pyridoxal 5'-phosphate (PLP). nih.govnih.gov this compound is specifically an equimolar combination or a conjugation product of glyoxylic acid and pyridoxine. ncats.ionih.govauajournals.org This structure was designed with the intention that the pyridoxine component would influence the metabolic fate of the glyoxylic acid component in the body. pharmacompass.comnih.govoup.com

Table 1: Key Chemical Compounds

Compound Chemical Class Relationship to this compound
This compound Pyridoxine derivative The primary compound of focus.
Pyridoxine Vitamin B6 A direct structural component of this compound. ncats.ionih.gov
Glyoxylic Acid Carboxylic acid A direct structural component of this compound. ncats.ionih.gov
Pyridoxal 5'-phosphate (PLP) Active coenzyme The biologically active form of vitamin B6. nih.govnih.gov
Oxalic Acid Dicarboxylic acid A potential metabolite of the glyoxylic acid component of this compound. pharmacompass.comnih.gov
Glycine (B1666218) Amino acid An intended metabolic product from the glyoxylic acid component of this compound. pharmacompass.comnih.gov

Conceptual Framework for its Investigation as a Biological Modulator

The primary conceptual framework for investigating this compound as a biological modulator is centered on its potential to influence cellular metabolism and vascular function. ncats.ioontosight.ai The hypothesis was that pyridoxine, a co-factor in many enzymatic reactions, would facilitate the in vivo conversion of glyoxylic acid into the amino acid glycine, thereby avoiding its oxidation to oxalic acid. pharmacompass.comnih.govoup.com This proposed mechanism suggested that this compound could act as a modulator of metabolic pathways.

Additionally, this compound has been investigated for its effects on the vascular system. ontosight.aimedchemexpress.com Research has explored its potential as a vasodilator, aiming to improve blood flow by relaxing the smooth muscle cells in blood vessel walls. ontosight.ai Another area of investigation has been its role as an anti-anoxic agent, with studies suggesting it may protect against the effects of hypoxia (low oxygen) on tissues like the myocardium. ncats.iomedchemexpress.comjst.go.jp

Significance in Mechanistic and Pre-clinical Biomedical Research

This compound has served as a tool in mechanistic and pre-clinical research to understand specific biochemical and physiological processes. ppd.comprofil.comlovelacebiomedical.orgals.net

Mechanistic Research:

Metabolic Pathways: A significant body of research on this compound has focused on its metabolic fate and its effect on oxalate (B1200264) metabolism. nih.govauajournals.orgauajournals.org Studies have shown that long-term administration can lead to an overproduction of oxalic acid, resulting in the formation of calcium oxalate crystals and stones in the kidneys (nephrolithiasis) and kidney tissue (nephrocalcinosis). nih.govnih.govauajournals.orgoup.com This has made this compound a subject of study for understanding drug-induced metabolic nephrolithiasis. nih.govauajournals.org

Cellular Respiration: Investigations have explored its effects on cellular energy metabolism, particularly in the heart. ncats.iojst.go.jp Studies using animal models have shown that this compound can influence the oxidation-reduction state of pyridine (B92270) nucleotides, suggesting a protective action against hypoxia. ncats.iojst.go.jp

Vascular Biology: Research has examined its vasodilator properties, which involve the relaxation of smooth muscle cells in blood vessels. ontosight.ai This has been relevant in studies of peripheral arterial disease. ontosight.ai

Pre-clinical Research: Pre-clinical studies, which are conducted before clinical trials in humans, have utilized in vitro (cell-based) and in vivo (animal) models to assess the compound's effects. profil.comlovelacebiomedical.org

In Vitro Studies: In isolated rat hepatocytes, this compound was found to enhance the synthesis of hippurate from benzoate (B1203000). medchemexpress.commedchemexpress.com

In Vivo Studies: Animal models, such as rats and monkeys, have been instrumental in studying the effects of this compound. medchemexpress.comnagoya-u.ac.jp Research in rats demonstrated a protective action against cerebral hypoxia. medchemexpress.com Studies in vitamin B6-deficient monkeys have linked the deficiency to the development of arteriosclerosis, providing a context for investigating compounds like this compound. nagoya-u.ac.jp Furthermore, research on patients who had received long-term treatment with this compound revealed important findings about its metabolic consequences, such as increased oxalate excretion and the formation of a specific type of calcium oxalate crystal (whewellite) in kidney stones. nih.govauajournals.org

Table 2: Summary of Pre-clinical Research Findings

Research Area Model Key Findings
Metabolic Effects Humans receiving long-term treatment Increased urinary oxalate excretion; formation of calcium oxalate kidney stones composed mainly of whewellite (B87421). nih.govauajournals.org
Metabolic Effects Rat Hepatocytes (in vitro) Enhanced synthesis of hippurate from benzoate. medchemexpress.commedchemexpress.com
Cardioprotective Effects Canine heart-lung preparation (in vivo) Protective action against hypoxia, indicated by changes in myocardial redox potential and NADH fluorescence. ncats.iojst.go.jp
Neuroprotective Effects Rats (in vivo) Demonstrated a protective action against cerebral hypoxia. medchemexpress.com
Vascular Effects General pre-clinical investigation Investigated as a vasodilator for potential use in vascular disorders. ontosight.ai

Properties

IUPAC Name

2-[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy-2-hydroxyacetic acid;2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13NO6/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15;1-5-8(17-10(16)9(14)15)7(4-13)6(3-12)2-11-5/h2*2,10,12-13,16H,3-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVSQBMULZSRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.CC1=NC=C(C(=C1OC(C(=O)O)O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947186
Record name {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-35-0
Record name Piridoxilate [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRIDOXILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X224L936
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Modification Studies of Piridoxilate

Chemical Synthesis Methodologies and Optimization for Research

The synthesis of Piridoxilate, while not extensively detailed in publicly available literature, can be inferred from established principles of organic chemistry, particularly the synthesis of pyridoxine (B80251) derivatives. The core structure of this compound involves an ether linkage between the 3-hydroxyl group of one pyridoxine molecule and the carboxyl group of glyoxylic acid, and an ester linkage between the 5-hydroxymethyl group of a second pyridoxine molecule and the other carboxyl group of the same glyoxylic acid molecule, forming a reciprocal salt.

General synthetic strategies for pyridoxine derivatives often involve the protection of reactive functional groups, followed by the desired chemical modification and subsequent deprotection. For this compound, a plausible synthetic route would involve the reaction of a suitably protected pyridoxine precursor with a reactive derivative of glyoxylic acid.

Key Synthetic Steps for Related Pyridoxine Derivatives:

StepDescriptionReagents and Conditions
Protection Protection of the 4-hydroxymethyl and 5-hydroxymethyl groups of pyridoxine to prevent unwanted side reactions.Common protecting groups include isopropylidene for the diol system.
Activation Activation of the glyoxylic acid carboxyl groups to facilitate reaction with the pyridoxine hydroxyl groups.This could involve conversion to an acid chloride or the use of coupling agents.
Coupling Reaction of the protected pyridoxine with the activated glyoxylic acid derivative.This is likely carried out in an inert solvent under controlled temperature conditions.
Deprotection Removal of the protecting groups to yield the final this compound molecule.Acidic hydrolysis is a common method for removing isopropylidene groups.

Optimization of such a synthesis for research purposes would focus on several key aspects:

Yield Improvement: Investigating different protecting groups, coupling agents, and reaction conditions (temperature, solvent, stoichiometry) to maximize the yield of this compound.

Scalability: Developing a synthetic protocol that can be reliably scaled up to produce larger quantities of the compound for extensive biological studies.

Purity: Implementing efficient purification techniques, such as chromatography, to isolate this compound of high purity, which is crucial for accurate biological evaluation.

Modern approaches to synthesis optimization, such as the use of heuristic algorithms and automated synthesis platforms, could significantly accelerate the process of identifying optimal reaction conditions for this compound synthesis. scitechdaily.comrsc.org

Derivatization Strategies and Analogue Design for Enhanced Investigation

The derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at improving its pharmacological properties or developing molecular probes for mechanistic studies. The pyridoxine scaffold itself is recognized as a versatile platform for creating new therapeutic agents. researchgate.net For this compound, derivatization strategies could be employed to explore its biological activity further.

Potential Derivatization Approaches for this compound Analogues:

Derivatization SitePotential ModificationRationale
Pyridoxine Ring Introduction of substituents (e.g., alkyl, aryl, halogen) on the pyridine (B92270) ring.To modulate lipophilicity, electronic properties, and potential interactions with biological targets.
Hydroxyl Groups Esterification or etherification of the remaining free hydroxyl groups on the pyridoxine moieties.To alter solubility, metabolic stability, and cell permeability.
Glyoxylic Acid Moiety Modification of the glyoxylic acid backbone, for instance, by replacing it with other dicarboxylic acids.To investigate the importance of the glyoxylate (B1226380) structure for the observed biological activity.

The design of this compound analogues would be guided by the goal of enhancing its therapeutic potential or creating tools for research. For example, attaching a fluorescent tag or a radiolabel would enable visualization of the compound's distribution and target engagement within biological systems. The synthesis of pyridoxal (B1214274) dioxime analogues as potential cholinesterase ligands showcases a similar strategy of modifying the core vitamin B6 structure to explore new biological activities. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Molecular Probes

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, a systematic SAR investigation would involve synthesizing and testing a series of analogues to identify the key structural features responsible for its anti-anoxic effects.

Hypothetical SAR Study of this compound:

Analogue TypeStructural ChangeExpected Information
Pyridoxine Moiety Variation Replacement of the pyridoxine moieties with other substituted pyridines or different heterocyclic rings.To determine the necessity of the pyridoxine scaffold for activity.
Linker Modification Altering the length and flexibility of the ether and ester linkages.To probe the optimal spatial arrangement of the pyridoxine units.
Stereochemical Variants Synthesis and testing of individual stereoisomers.To assess the impact of stereochemistry on biological activity.

The development of molecular probes from this compound would be a direct outcome of SAR studies. A molecular probe is a specialized chemical tool used to study biological systems. For instance, an analogue with high affinity and selectivity for a specific biological target, coupled with a reporter group (e.g., a fluorophore), could be used to investigate the mechanism of action of this compound. The use of p-aminobenzoic acid as a probe for glycine (B1666218) conjugation is an example of how small molecules can be utilized to study metabolic pathways. researchgate.net

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit different pharmacological and toxicological profiles. mdpi.com this compound is described as a reciprocal salt formed between two stereoisomers of glyoxylic acid-substituted pyridoxine, indicating the presence of chiral centers and the potential for multiple stereoisomers. science.gov

The key stereochemical aspects for this compound include:

Stereoselective Synthesis: The synthesis of individual stereoisomers of this compound would require stereoselective synthetic methods. Techniques such as the use of chiral catalysts or enzymes, as demonstrated in the stereoselective synthesis of amino acids and vitamin D3 analogues, could be employed. nih.govmdpi.comnih.gov

Differential Biological Activity: It is highly probable that the individual stereoisomers of this compound exhibit different biological activities. One stereoisomer may be more potent or have a different pharmacological profile than another. Studies on other chiral compounds have shown that stereochemistry can significantly impact uptake, metabolism, and target interaction. mdpi.com For example, research on astaxanthin (B1665798) stereoisomers revealed that the (3S, 3'S)-trans-astaxanthin exhibited a much higher immune response than other isomers. science.gov

A thorough investigation into the stereochemistry of this compound would involve the separation or stereoselective synthesis of its isomers, followed by a comparative evaluation of their biological effects. This would provide a deeper understanding of its mechanism of action and could lead to the development of a more potent and selective therapeutic agent.

Molecular and Cellular Pharmacodynamics of Piridoxilate

Receptor and Enzyme Target Identification

Detailed studies specifically identifying the receptor and enzyme targets of piridoxilate are limited. However, based on its constituent parts, pyridoxine (B80251) and glyoxylic acid, we can infer potential interactions. It is hypothesized that in a biological system, this compound may undergo hydrolysis to yield these two components. Therefore, its pharmacodynamics are likely a composite of the individual effects of pyridoxine and glyoxylic acid.

Molecular Binding Kinetics and Affinity Profiling

Allosteric Modulation and Orthosteric Site Interactions

The concepts of allosteric modulation and orthosteric site interactions are central to pharmacology. Orthosteric binding involves a ligand binding to the primary, active site of a receptor or enzyme. In contrast, allosteric modulation occurs when a ligand binds to a secondary, allosteric site, thereby altering the conformation and function of the protein without directly competing with the endogenous ligand.

There is no direct evidence to suggest whether this compound or its metabolites act as orthosteric or allosteric modulators of specific receptors or enzymes. The individual components, pyridoxine and glyoxylic acid, are involved in various metabolic pathways, suggesting they interact with the active sites of several enzymes. However, whether they or the parent compound, this compound, can also bind to allosteric sites to modulate enzyme activity remains an area for investigation.

Mechanisms of Enzymatic Modulation

The influence of this compound on enzymatic activity is likely mediated through the actions of its constituent molecules, pyridoxine and glyoxylic acid, following its potential hydrolysis.

Pyridoxal (B1214274) Kinase Inhibition and Regulatory Impact

Pyridoxal kinase is a key enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal to its active coenzyme form, pyridoxal 5'-phosphate (PLP). High concentrations of pyridoxine have been reported to exert an inhibitory effect on pyridoxal kinase. This inhibition is a crucial aspect of the regulation of vitamin B6 metabolism, preventing an excessive accumulation of PLP. Given that this compound contains a pyridoxine moiety, it is plausible that at sufficient concentrations, it could lead to an inhibition of pyridoxal kinase, thereby impacting the intracellular pool of active vitamin B6.

Effects on Enzymes within Glyoxylate (B1226380) Metabolism Pathways

Glyoxylic acid is a key intermediate in the glyoxylate cycle, a metabolic pathway present in some organisms but not mammals. In humans, glyoxylate is metabolized by several enzymes. Alanine:glyoxylate aminotransferase (AGT) is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the conversion of glyoxylate to glycine (B1666218). Glyoxylate reductase detoxifies glyoxylate by converting it to glycolate (B3277807).

The glyoxylic acid component of this compound can serve as a substrate for these enzymes. An increased availability of glyoxylic acid could potentially modulate the activity of these pathways. For instance, it could lead to increased production of glycine or glycolate, depending on the relative activities of AGT and glyoxylate reductase.

Impact on Cellular Bioenergetics and Redox Homeostasis

This compound has been observed to influence cellular energy metabolism and the balance of oxidants and antioxidants.

One study investigating the effects of this compound on the energy metabolism of the heart found that it could influence the oxidation-reduction state of pyridine (B92270) nucleotides. This suggests an interaction with cellular respiration and the processes that govern ATP production.

The pyridoxine component of this compound is known to possess antioxidant properties. It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant mechanism of pyridoxine may involve direct quenching of free radicals. By contributing to the cellular antioxidant defense, the pyridoxine moiety of this compound can help maintain redox homeostasis.

Glyoxylic acid has been shown to affect mitochondrial function. Studies on isolated mitochondria have indicated that glyoxylate can influence oxidative phosphorylation, the primary process of ATP synthesis. Specifically, it has been reported to slow down State 3 respiration (the active state of ATP production) without affecting State 4 respiration (the resting state). nih.gov This suggests that the glyoxylic acid component of this compound could directly impact mitochondrial bioenergetics.

Below is a summary of the potential effects of this compound's components on cellular processes:

ComponentCellular ProcessPotential Effect
Pyridoxine Pyridoxal Kinase ActivityInhibition at high concentrations
Redox HomeostasisActs as an antioxidant, scavenging reactive oxygen species
Glyoxylic Acid Glyoxylate MetabolismSubstrate for enzymes like Alanine:Glyoxylate Aminotransferase and Glyoxylate Reductase
Cellular BioenergeticsCan modulate mitochondrial respiration

Modulation of Myocardial Oxygen Consumption and Redox Potential

This compound has been shown to directly influence the energy metabolism and redox state of the myocardium. nih.gov In experimental models using canine heart-lung preparations, administration of this compound at doses exceeding 0.4 mM resulted in a distinct shift of the myocardial redox potential towards more positive values. nih.gov This indicates a move towards a more oxidized state within the myocardial cells. The redox potential of a cell is a critical indicator of its metabolic status, reflecting the balance between oxidized and reduced forms of key electron carriers like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH).

The shift to a more positive redox potential suggests that this compound may alter substrate utilization or the efficiency of the electron transport chain. While direct quantitative effects on myocardial oxygen consumption are not fully detailed, the observed metabolic rearrangements imply a modulation of how oxygen is utilized for ATP production. nih.gov

Influence on Pyridine Nucleotide Oxidation-Reduction State (NADH Fluorescence)

The oxidation-reduction state of pyridine nucleotides, particularly the NADH/NAD+ ratio, is a fundamental parameter of cellular respiration. This state can be monitored in real-time by measuring the fluorescence of NADH. Studies have demonstrated that this compound significantly influences this parameter in cardiac muscle.

In canine heart muscle, this compound administration led to a marked decrease in NADH fluorescence. nih.gov This reduction in fluorescence is indicative of a lower concentration of NADH, consistent with the observed shift towards a more positive (oxidized) myocardial redox potential. nih.gov This effect suggests an increase in the oxidation of NADH to NAD+, which could be due to either decreased production or enhanced utilization of NADH by the mitochondrial respiratory chain.

Furthermore, this compound demonstrated a protective effect against hypoxia-induced metabolic shifts. When the heart was subjected to hypoxic conditions (induced by nitrogen gas inhalation or sodium cyanide infusion), there was a characteristic increase in NADH fluorescence and a shift to a more negative redox potential. Pre-treatment with this compound clearly attenuated these hypoxic effects, maintaining a more oxidized state despite the lack of oxygen. nih.gov

Effect of this compound on Myocardial Redox State Under Normoxic and Hypoxic Conditions
ConditionParameterObserved Change Without this compoundObserved Change With this compound Pre-treatment
Normoxia (Dose > 0.4 mM)Myocardial Redox PotentialBaselineMarked shift to more positive values
Normoxia (Dose > 0.4 mM)NADH FluorescenceBaselineDecrease
Hypoxia (N2 gas / NaCN)Myocardial Redox PotentialShift to more negative valuesDepression of redox potential was clearly reduced
Hypoxia (N2 gas / NaCN)NADH FluorescenceIncreaseIncrease in fluorescence was clearly reduced

Mechanisms of Anti-Anoxic Action at the Cellular Level

The protective effects of this compound against cellular anoxia are attributed to a fundamental rearrangement of myocardial metabolism. nih.gov In studies on isolated rat hearts subjected to acute hypoxia, this compound treatment helped maintain significantly higher levels of adenosine (B11128) triphosphate (ATP) compared to untreated hypoxic hearts. nih.gov Concurrently, this was associated with a much lower production of lactate (B86563). nih.gov

This finding is critical as it suggests a metabolic shift away from anaerobic glycolysis, which produces lactate and is inefficient in terms of ATP yield, towards a more sustainable energy production pathway. The mechanism of action is thought to be similar to that of sodium dichloroacetate (B87207) (DCA). nih.gov DCA is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA keeps the PDH complex in its active state, promoting the conversion of pyruvate to acetyl-CoA, which can then enter the Krebs cycle for efficient aerobic respiration. This action effectively couples glycolysis to mitochondrial oxidation, reducing lactate production and maximizing ATP synthesis from available substrates. The similar action of this compound—preserving ATP while minimizing lactate—points towards a potential influence on the PDH complex as a key component of its anti-anoxic mechanism.

Cellular Signaling Pathways Modulation

Investigation of Smooth Muscle Cell Relaxation Mechanisms

While direct studies on this compound's effect on smooth muscle cell signaling are limited, the actions of its constituent, pyridoxine, provide a strong mechanistic basis for a vasodilatory effect. The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), has been shown to modulate calcium influx in vascular smooth muscle cells. nih.gov Hypertension induced by vitamin B6 deficiency is associated with an enhanced influx of calcium into the vascular smooth muscle. nih.gov

PLP can block this increased in vitro calcium influx. nih.gov Contraction of vascular smooth muscle is critically dependent on an increase in intracellular calcium concentration, which activates calmodulin and myosin light-chain kinase. By blocking calcium entry through L-type calcium channels, PLP can reduce the contractile tone of vascular smooth muscle, leading to relaxation and vasodilation. nih.gov Given that this compound is hydrolyzed to release pyridoxine, which is then converted to PLP, it is plausible that this compound contributes to smooth muscle relaxation by increasing the local bioavailability of PLP, thereby modulating calcium channel function.

Impact on Cellular Responses to Hypoxia

This compound fundamentally alters the cellular response to hypoxia by improving the energy state of the cell. Under hypoxic stress, cells typically switch to anaerobic glycolysis, leading to a rapid depletion of ATP stores, accumulation of lactate, and intracellular acidosis. This compound counters this response.

The primary impact is the preservation of cellular energy currency. In hypoxic rat myocardium, this compound treatment maintained higher ATP levels and reduced the accumulation of lactate. nih.gov This is achieved by promoting a more efficient metabolic pathway, likely through the activation of the pyruvate dehydrogenase complex, which facilitates the use of pyruvate for aerobic respiration rather than its conversion to lactate. nih.govnih.gov This metabolic rearrangement prevents the drastic fall in cellular energy that typically triggers hypoxic cell injury and death. The compound's ability to maintain a more oxidized state, as evidenced by the positive shift in redox potential and decreased NADH fluorescence, further supports its role in optimizing mitochondrial function even under limited oxygen availability. nih.gov

Interaction with Vitamin B6 Metabolism and Coenzyme Systems

This compound is a chemical conjugate of two distinct molecules: pyridoxine and glyoxylic acid. nih.gov Its interaction with cellular metabolism is predicated on its hydrolysis into these two components. This structure suggests that this compound may function as a pro-drug, delivering pyridoxine to the cell.

Once released, pyridoxine enters the vitamin B6 salvage pathway. It is phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). Subsequently, the enzyme pyridoxine 5'-phosphate oxidase (PNPO) converts PNP into pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form of vitamin B6. wikipedia.orgdrugbank.com Supplementation with pyridoxine is a well-established method for increasing circulating and cellular levels of PLP. nih.gov

PLP is a crucial coenzyme for over 140 different enzymatic reactions, primarily in amino acid metabolism. drugbank.com This includes transamination reactions. A key aspect of this compound's design is the proposed metabolic fate of its other component, glyoxylic acid. Glyoxylic acid can be metabolized to either glycine (a useful amino acid) or oxalic acid (a toxic metabolite that can lead to calcium oxalate (B1200264) nephrolithiasis). nih.gov The transamination of glyoxylate to glycine is catalyzed by alanine-glyoxylate aminotransferase, an enzyme that requires PLP as a coenzyme. Therefore, by delivering pyridoxine, this compound is thought to simultaneously provide the substrate (glyoxylic acid) and boost the availability of the coenzyme (PLP) required to steer its metabolism towards the non-toxic glycine pathway. nih.gov

Metabolic Fate and Interaction of this compound Components
ComponentMetabolic PathwayKey Enzyme(s)Active Product / CoenzymeProposed Function
This compoundHydrolysisN/A (Spontaneous/Esterases)Pyridoxine + Glyoxylic AcidDelivery of constituent molecules
PyridoxineVitamin B6 Salvage PathwayPyridoxal Kinase, PNPOPyridoxal 5'-Phosphate (PLP)Acts as a vital coenzyme for numerous reactions
Glyoxylic AcidTransaminationAlanine-Glyoxylate Aminotransferase (PLP-dependent)GlycineFacilitates conversion to a non-toxic amino acid, supported by PLP from the pyridoxine component
Glyoxylic AcidOxidationLactate Dehydrogenase / Glycolate OxidaseOxalic AcidToxic metabolic pathway, potentially minimized by efficient transamination to glycine

Role in Amino Acid Metabolism Pathways.

The active form of this compound, pyridoxal 5'-phosphate (PLP), is a vital coenzyme in a vast array of reactions in amino acid metabolism. Its primary roles are in transamination and decarboxylation reactions, which are fundamental to the synthesis and degradation of amino acids. drugbank.com

Transamination Reactions: Transaminases, also known as aminotransferases, are a class of PLP-dependent enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. This process is crucial for the synthesis of non-essential amino acids and for the interconversion of amino acids, allowing them to enter central metabolic pathways for energy production. wikipedia.org In these reactions, PLP acts as an intermediate carrier of the amino group, transiently converting to pyridoxamine (B1203002) 5'-phosphate (PMP) before transferring the amino group to the α-keto acid. drugbank.com

Decarboxylation Reactions: Amino acid decarboxylases are another group of PLP-dependent enzymes that remove the carboxyl group from amino acids, producing biogenic amines and carbon dioxide. drugbank.com These products often have important physiological roles. For example, the decarboxylation of histidine produces histamine, an important mediator of immune responses.

The table below illustrates the role of PLP in key amino acid metabolic pathways.

Metabolic PathwayPLP-Dependent Enzyme (Example)SubstrateProductSignificance
Alanine Transamination Alanine Aminotransferase (ALT)Alanine + α-KetoglutaratePyruvate + Glutamate (B1630785)Synthesis of non-essential amino acids and linking amino acid and carbohydrate metabolism.
Aspartate Transamination Aspartate Aminotransferase (AST)Aspartate + α-KetoglutarateOxaloacetate + GlutamateSynthesis of non-essential amino acids and involvement in the urea (B33335) cycle.
Histidine Decarboxylation Histidine DecarboxylaseHistidineHistamine + CO2Production of a key mediator of allergic and inflammatory responses.

Neurotransmitter Biosynthesis Modulation.

The influence of this compound on the nervous system is mediated through the role of its active form, pyridoxal 5'-phosphate (PLP), as an essential cofactor in the synthesis of several key neurotransmitters. nih.gov PLP-dependent enzymes, specifically aromatic L-amino acid decarboxylases, are critical for the final steps in the production of serotonin, dopamine (B1211576), and gamma-aminobutyric acid (GABA).

Serotonin Synthesis: Serotonin, a neurotransmitter that regulates mood, sleep, and appetite, is synthesized from the amino acid tryptophan. The final step in this pathway is the decarboxylation of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, a reaction catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase.

Dopamine Synthesis: Dopamine, which is involved in motivation, reward, and motor control, is synthesized from the amino acid tyrosine. The conversion of L-DOPA to dopamine is also catalyzed by aromatic L-amino acid decarboxylase, highlighting the importance of PLP in catecholamine neurotransmitter production.

GABA Synthesis: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It is synthesized from the excitatory neurotransmitter glutamate through a decarboxylation reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD).

The table below outlines the role of PLP in the synthesis of these major neurotransmitters.

NeurotransmitterPrecursor Amino AcidPLP-Dependent EnzymeReaction
Serotonin TryptophanAromatic L-amino acid decarboxylase5-Hydroxytryptophan → Serotonin
Dopamine TyrosineAromatic L-amino acid decarboxylaseL-DOPA → Dopamine
GABA GlutamateGlutamate decarboxylase (GAD)Glutamate → GABA

In Vitro and Ex Vivo Pharmacological Investigations

Studies in Isolated Cell Systems

Research using isolated rat hepatocytes has explored the influence of piridoxilate on nitrogen metabolism, specifically the synthesis of hippurate from benzoate (B1203000). In a key study, hepatocytes were shown to synthesize hippurate from benzoate at a baseline rate of approximately 40 ± 10 µmol/h/g (dry weight) in the presence of 1 mmol/L benzoate. This process was found to be significantly limited by the availability of glycine (B1666218).

The introduction of this compound, acting as a glyoxylate (B1226380) derivative and a precursor for glycine, markedly enhanced this metabolic pathway. In the absence of supplementary glycine, this compound was shown to potentiate hippurate synthesis in a dose-dependent manner, with half-maximal stimulation observed at a concentration of 10 mmol/L. At this concentration, the rate of hippurate synthesis increased more than tenfold to 420 ± 35 µmol/h/g (dry weight). dntb.gov.ua This suggests that this compound can serve as an effective substrate to overcome the glycine availability bottleneck, thereby promoting an alternative pathway for waste nitrogen excretion. dntb.gov.ua

Table 1: Effect of this compound on Hippurate Synthesis in Isolated Rat Hepatocytes

ConditionRate of Hippurate Synthesis (µmol/h/g dry weight)
1 mmol/L Benzoate40 ± 10
1 mmol/L Benzoate + 10 mmol/L this compound420 ± 35

Data sourced from Coude et al., 1984. dntb.gov.ua

Direct pharmacological studies investigating the effects of this compound on erythrocyte oxidative stress response are not prominently available in the reviewed literature. However, research has been conducted on its constituent molecule, pyridoxine (B80251) (Vitamin B6), which provides insight into potential antioxidant activities.

In studies using human erythrocytes subjected to chemically-induced oxidative stress by cumene (B47948) hydroperoxide, pyridoxine demonstrated a protective effect. openbiochemistryjournal.comopenbiochemistryjournal.com Pre-treatment with pyridoxine was shown to significantly decrease markers of oxidative damage, including lipid peroxidation (measured as malondialdehyde, MDA) and protein carbonylation. openbiochemistryjournal.comopenbiochemistryjournal.com The effect was concentration-dependent, with pyridoxine at concentrations of 1, 10, and 100 μM significantly reducing the levels of these oxidative markers compared to cells treated with the oxidant alone. openbiochemistryjournal.comopenbiochemistryjournal.com These findings indicate that the pyridoxine component of this compound has antioxidant properties in isolated red blood cells, though similar studies on the parent compound, this compound, are needed for confirmation. openbiochemistryjournal.com

Table 2: Protective Effect of Pyridoxine on Oxidative Stress Markers in Human Erythrocytes

Treatment GroupProtein Carbonylation (nmol/mg)Lipid Peroxidation (MDA, µM)
Control (No Treatment)1.98 ± 0.884.44 ± 1.00
Oxidant (100 µM Cumene Hydroperoxide)26.70 ± 6.3910.14 ± 0.83
Oxidant + 1 µM PyridoxineSignificantly DecreasedSignificantly Decreased
Oxidant + 10 µM PyridoxineSignificantly DecreasedSignificantly Decreased
Oxidant + 100 µM PyridoxineSignificantly DecreasedSignificantly Decreased

Data reflects the effects of pyridoxine, a component of this compound. Qualitative data presented as "Significantly Decreased" indicates a statistically significant reduction compared to the oxidant-only group as reported in the source study by Monroy-Ramirez et al., 2019. openbiochemistryjournal.comopenbiochemistryjournal.com

Specific investigations into the direct effects of this compound on cultured vascular endothelial and smooth muscle cells are not detailed in the available scientific literature. However, studies on pyridoxine have provided some relevant findings for endothelial cells.

In a study involving human aortic endothelial cells cultured under high-glucose conditions, which can induce cellular dysfunction, pyridoxine was shown to restore key cellular functions. nih.gov Specifically, pyridoxine at a concentration of 100 mg/L was able to fully restore the migratory ability of endothelial cells that had been impaired by culture in 17.5 mM glucose. nih.gov Furthermore, it fully restored the ability of these cells to align and elongate in response to shear stress, a critical function for vascular health, even in severely high-glucose conditions (30.5 mM). nih.gov

No specific research findings were identified regarding the effects of either this compound or pyridoxine on cultured vascular smooth muscle cells within the scope of this review.

Organ-Level Preparations and Functional Assessments

The effects of this compound on cardiac energy metabolism have been assessed using the canine heart-lung preparation, an ex vivo model that preserves the functional relationship between the heart and lungs. researchgate.netncats.io In these studies, this compound was found to exert a protective action against hypoxia. researchgate.netnih.gov

Administration of this compound at doses above 0.4 mM led to several observable changes in cardiac function and metabolism. researchgate.netnih.gov These included a slight decrease in myocardial oxygen consumption, a corresponding rise in coronary venous oxygen content, and a slight increase in coronary flow. researchgate.net These functional changes were accompanied by significant alterations in the cellular redox state. Researchers observed a marked improvement in the myocardial redox potential, calculated from lactate (B86563) and pyruvate (B1213749) levels, and a significant decrease in NADH fluorescence, indicating a shift towards a more oxidized state of pyridine (B92270) nucleotides. researchgate.netnih.gov

Crucially, when the preparation was subjected to hypoxia (induced by nitrogen gas ventilation), pretreatment with this compound clearly reduced the resulting negative shift in the redox potential and the increase in NADH fluorescence. researchgate.netnih.gov These findings suggest that this compound helps to rearrange myocardial metabolism, thereby protecting the heart from hypoxic stress. ncats.io

Table 3: Summary of this compound Effects on Canine Heart-Lung Preparation

ParameterObserved Effect of this compound (>0.4 mM)
Myocardial Oxygen ConsumptionSlight Decrease
Coronary Venous O₂ ContentRise
Coronary FlowSlight Increase
Myocardial Redox PotentialMarked Shift to More Positive Values
NADH FluorescenceDecrease
Response to Hypoxic ChallengeAttenuated Depression of Redox Potential

Data sourced from Otorii et al., 1980. researchgate.netnih.gov

A review of the scientific literature did not yield studies that specifically employed isolated vessel reactivity assays, such as aortic or mesenteric artery ring preparations, to directly characterize the vasoactive properties of this compound. While studies on the canine heart-lung preparation noted a "slight increase in coronary flow," which may imply a vasodilatory effect, this observation is derived from a complex organ system rather than a direct assessment of vascular smooth muscle reactivity in an isolated setting. researchgate.net Therefore, direct data on the contractile or relaxant effects of this compound on isolated blood vessels is currently lacking.

Biotransformation and Metabolite Formation in Isolated Biological Matrices

The biotransformation of this compound, a compound formed by the association of glyoxylic acid and pyridoxine, has been investigated in isolated biological systems, primarily focusing on its metabolic fate in hepatocytes. These in vitro studies are crucial for understanding the metabolic pathways of this compound at a cellular level, independent of systemic physiological effects.

Research utilizing isolated rat hepatocytes has demonstrated that this compound serves as a precursor for its constituent molecules, which then engage in cellular metabolic processes. The primary biotransformation step is the hydrolysis of this compound, releasing glyoxylate and pyridoxine.

Studies have shown that in isolated hepatocytes, this compound can effectively substitute for glycine in the synthesis of hippurate from benzoate. nih.govnih.gov This indicates that this compound is metabolized within the hepatocytes to provide glyoxylate, which is then converted to glycine. In one study, the addition of this compound to isolated rat hepatocytes markedly stimulated the synthesis of hippurate in the absence of external glycine. nih.gov This potentiation of hippurate synthesis provides strong evidence for the enzymatic breakdown of this compound within the liver cells.

Further investigations with isolated hepatocytes and mitochondria have revealed that glyoxylate, a primary metabolite of this compound, can influence cellular energy metabolism by inhibiting pyruvate carboxylase. atamanchemicals.com This inhibition can affect the urea (B33335) cycle by depleting aspartate. atamanchemicals.com

The metabolic fate of the pyridoxine moiety released from this compound hydrolysis is expected to follow the known pathways of vitamin B6 metabolism. In isolated rat liver cells, pyridoxine is taken up and subsequently phosphorylated by pyridoxal (B1214274) kinase, a process known as metabolic trapping. nih.gov The phosphorylated forms, such as pyridoxal 5'-phosphate (PLP), are the biologically active coenzymes. nih.gov Studies on the stability of B6 vitamers in human plasma indicate that PLP is relatively stable when samples are handled correctly, though it can be hydrolyzed by alkaline phosphatase. researchgate.netnih.govnih.gov

The key findings from in vitro studies on this compound biotransformation are summarized in the table below, focusing on the observed metabolic effects in isolated hepatocytes which infer the formation of its metabolites.

Biological MatrixKey FindingsImplied Metabolites
Isolated Rat HepatocytesMarkedly potentiated hippurate synthesis from benzoate in the absence of added glycine. nih.govGlyoxylate, Glycine
Isolated Rat HepatocytesInhibited the urea cycle. atamanchemicals.comGlyoxylate
Isolated Rat MitochondriaInhibited pyruvate carboxylase. atamanchemicals.comGlyoxylate

Pre Clinical Pharmacokinetic and Metabolic Research in Animal Models

Absorption, Distribution, and Elimination (ADE) Profiling in Non-Human Species

Detailed, quantitative data on the absorption, distribution, and elimination (ADE) of piridoxilate in common non-human preclinical species such as rats, dogs, or monkeys is not extensively available in the public domain. Pharmacokinetic studies that would typically provide parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and elimination half-life (t½) for this compound are not readily found in published literature.

An early study utilizing a canine heart-lung preparation model did investigate the effects of this compound on myocardial metabolism, which provides some insight into its in vivo activity in a specific organ system. jst.go.jp However, this study was not designed to characterize the systemic pharmacokinetic profile of the compound.

For context, general pharmacokinetic principles in animal models show significant variability across species due to differences in physiology, such as gastrointestinal transit time and pH, which can affect oral absorption. biorxiv.org Elimination patterns also differ, with some species predominantly using renal excretion while others favor fecal elimination. nih.gov Without specific studies on this compound, its ADE profile in animals remains largely uncharacterized.

Characterization of Metabolite Profiles in In Vivo Systems

The intended metabolic fate of this compound involves its breakdown into its constituent parts, pyridoxine (B80251) and glyoxylic acid. The pyridoxine component is expected to facilitate the transamination of glyoxylic acid to the amino acid, glycine (B1666218). ncats.io

However, there is evidence to suggest that this is not the sole metabolic pathway. The potential for this compound to lead to an increased production of oxalic acid indicates that a portion of the glyoxylic acid moiety is oxidized. ncats.ionextgenpathdiagnostics.org This suggests at least two major metabolites originating from the glyoxylate (B1226380) portion: glycine and oxalic acid.

The metabolism of the pyridoxine portion would likely follow its known metabolic pathways in the body. Pyridoxine is converted to pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form, which is involved in numerous enzymatic reactions. wikipedia.orgnih.gov The ultimate catabolite of vitamin B6 is 4-pyridoxic acid, which is excreted in the urine. wikipedia.org Therefore, it is plausible that 4-pyridoxic acid would be a metabolite of the pyridoxine component of this compound.

Comprehensive in vivo metabolite profiling studies that identify and quantify the full spectrum of this compound metabolites in the plasma, urine, or feces of animal models are not described in the available scientific literature.

Enzymatic Pathways Involved in this compound Biotransformation

The enzymatic pathways responsible for the biotransformation of this compound are presumed to be linked to the metabolism of its components.

The conversion of glyoxylic acid to glycine is a transamination reaction. This process would likely be catalyzed by a PLP-dependent aminotransferase. The pyridoxine from this compound, after its conversion to PLP, could act as the necessary coenzyme for this transformation.

The alternative pathway, the oxidation of glyoxylic acid to oxalic acid, could be mediated by enzymes such as glycolate (B3277807) oxidase or lactate (B86563) dehydrogenase, which are known to metabolize glyoxylate.

The metabolism of the pyridoxine component itself involves several key enzymes:

Pyridoxal kinase : This enzyme phosphorylates pyridoxine to pyridoxine 5'-phosphate. plos.org

Pyridoxine 5'-phosphate oxidase : This FMN-dependent enzyme converts pyridoxine 5'-phosphate to the active form, pyridoxal 5'-phosphate (PLP). wikipedia.orgplos.org

Aldehyde oxidase : This enzyme is involved in the catabolism of pyridoxal to 4-pyridoxic acid. nih.gov

Direct studies identifying the specific enzymes responsible for the initial cleavage of the ester bond linking pyridoxine and glyoxylic acid in this compound have not been found in the reviewed literature.

Comparative Pharmacokinetic Analysis Across Animal Species

A comparative pharmacokinetic analysis of this compound across different animal species is not possible due to the lack of available data. Such an analysis would require pharmacokinetic parameters (e.g., bioavailability, clearance, volume of distribution, and half-life) to be determined in multiple species like rats, dogs, and monkeys. psu.edunih.gov

Interspecies differences in drug metabolism and disposition are common and can be influenced by factors such as plasma protein binding, metabolic rate, and the activity of specific enzymes, which vary between species. psu.edu For example, oral bioavailability and primary routes of elimination can differ significantly, as seen with many compounds studied across preclinical models. biorxiv.orgnih.gov Without experimental data for this compound, any discussion on its comparative pharmacokinetics would be purely speculative.

Pre Clinical Efficacy and Mechanistic Studies in Animal Models of Disease

Cardiovascular and Vascular Disease Models

Studies in Models of Coronary Occlusion

Animal models are crucial for understanding the pathophysiology of myocardial infarction and for evaluating potential therapeutic agents. mdpi.com Common methods to induce coronary occlusion in experimental animals, such as pigs, rats, and mice, include the surgical ligation of a major coronary artery, like the left anterior descending (LAD) artery. mdpi.comnih.gov These models aim to replicate the ischemic injury seen in human heart conditions. nih.gov While extensive research has been conducted using these models to test various treatments, Piridoxilate has been specifically identified as a compound for research in the context of vascular diseases and coronary occlusion. nih.govthno.org

Table 1: this compound in Coronary Occlusion Research

Attribute Description Source(s)
Compound Status Identified as an anti-anoxic agent for research in vascular diseases. nih.gov
Area of Interest Potential application in studies of coronary occlusion. nih.govthno.org

| Common Models | Surgical ligation of coronary arteries (e.g., LAD) in pigs, rats, and mice. | mdpi.comnih.gov |

This table summarizes the status of this compound in the context of coronary occlusion studies.

Peripheral Arterial Disease Models

Peripheral Arterial Disease (PAD) is commonly studied in pre-clinical settings using animal models that simulate the condition, which is often caused by atherosclerosis limiting blood flow to the limbs. thno.org The most prevalent model is the hindlimb ischemia model, typically induced in rodents by the surgical ligation or excision of the femoral artery to create acute ischemia. nih.govthno.org Larger animal models, including rabbits and swine, are also utilized to better mimic human clinical scenarios. nih.gov These models are indispensable for investigating the pathophysiology of PAD and for the development of new medical therapies. mdpi.com

Despite the availability of established PAD animal models, a review of the scientific literature indicates a lack of specific studies focused on the efficacy and mechanistic actions of this compound in these experimental settings.

Neurological and Cerebral Hypoxia Models

Cerebral Hypoxia-Ischemia Animal Models

This compound has demonstrated protective effects in animal models of cerebral hypoxia. In studies using Sprague-Dawley rats, this compound was shown to enhance the animals' resistance to cerebral hypoxia. nih.gov Similarly, research in dog models has explored the potentiation of brain metabolism during hypoxia by this compound. utexas.edu

The animal models used to investigate these effects often involve inducing a state of hypoxia-ischemia. A common and well-established method is the unilateral or bilateral occlusion of the common carotid arteries, which is sometimes combined with exposure to a hypoxic environment (e.g., 8% oxygen). mdpi.comparis-vascular-insights.com Gerbils are frequently used for such studies due to anatomical peculiarities in their cerebral circulation that readily lead to brain ischemia following carotid artery occlusion. mdpi.com These models are critical for exploring the cellular and molecular mechanisms of hypoxic brain injury and for assessing potential neuroprotective therapies.

Table 2: this compound in Cerebral Hypoxia-Ischemia Animal Models

Animal Model Key Finding Source(s)
Sprague-Dawley Rats Administration of this compound enhanced resistance to cerebral hypoxia. nih.gov

| Dogs | this compound was studied for its potentiation of brain metabolism in response to hypoxia. | utexas.edu |

This table presents findings from studies of this compound in animal models of cerebral hypoxia.

Electrocorticogram (EEG) Correlates in Animal Models of Brain Function

Electrocorticography (EEG) is a valuable tool in animal research for assessing brain wave activity, which can reveal brain dysfunction, damage, or the effects of therapeutic compounds. In the context of this compound research, EEG has been employed to evaluate the compound's neuroprotective action against cerebral hypoxia in rats. nih.gov This method provides high temporal resolution, allowing researchers to observe real-time changes in brain electrical activity in response to hypoxic conditions and treatment. While EEG has limitations in spatial resolution, it serves as a critical functional measure in experimental models of brain injury and protection.

Sensory Neuropathy Induction and Mechanistic Studies in Animal Models

While direct studies on this compound inducing neuropathy are limited, extensive research exists on pyridoxine (B80251) (Vitamin B6), a primary component of this compound. High doses of pyridoxine are known to cause a specific type of sensory neuropathy in both humans and animals. This has led to the development of validated animal models to study the mechanisms of sensory nerve damage and to evaluate potential neuroprotective agents.

In these models, typically involving rats, intoxication with large amounts of pyridoxine induces a nonlethal and reversible neuropathy that is exclusively sensory. The primary site of cellular injury is the dorsal root ganglion (DRG), with large-diameter sensory neurons being particularly vulnerable. This leads to degeneration of both peripheral and central sensory projections. Studies in dogs have also reported on the reversibility of pyridoxine-induced neuropathy. These pyridoxine-induced neuropathy models are characterized by sensory nerve conduction deficits and are instrumental in preclinical research for neuroprotective drugs.

Table 3: Pyridoxine-Induced Sensory Neuropathy in Animal Models

Animal Model Type of Neuropathy Key Pathological Features Source(s)
Rats Exclusively sensory, reversible neuropathy. Necrosis of dorsal root ganglion (DRG) sensory neurons; degeneration of large-diameter sensory fibers.

| Dogs | Reversible neuropathy. | Initial neuronal losses in the DRG with subsequent recovery. | |

This table summarizes the characteristics of sensory neuropathy induced by pyridoxine, a component of this compound, in animal models.

Investigations into Systemic Metabolic Dysregulation Models

This compound is a compound formed by an equimolar combination of pyridoxine (vitamin B6) and glyoxylic acid. nih.gov Preclinical and clinical observations have revealed that, paradoxically, this compound can induce a state of metabolic nephrolithiasis, a condition characterized by the formation of kidney stones. nih.govdntb.gov.ua

Studies on Oxalate (B1200264) Metabolism and Crystal Formation Mechanisms

Research has identified this compound as a cause of drug-induced calcium oxalate nephrolithiasis. nih.govdntb.gov.uaauajournals.org Studies in animal models, analogous to human metabolic pathways, have been crucial in elucidating the mechanisms behind this effect. The administration of glyoxylic acid, a component of this compound, to Wistar rats has been shown to induce immediate and persistent hyperoxaluria (an excess of oxalate in the urine). jst.go.jp

In these experimental models, urinary oxalate levels increased significantly within hours of administration of an oxalate precursor like glyoxylic acid. jst.go.jp While initial hyperoxaluria is established quickly, the formation of significant crystal deposits within the renal tubules typically requires a more extended period of sustained high oxalate levels, often developing over several weeks. jst.go.jp Microscopic analysis in these models reveals the accumulation of amorphous substances followed by the appearance and growth of distinct crystals in the renal tubules. jst.go.jp

Observations in humans treated with this compound corroborate these findings, showing a significant increase in urinary oxalate excretion. nih.gov Analysis of calculi from these patients identified whewellite (B87421) (calcium oxalate monohydrate) as the primary component. nih.gov A unique characteristic observed in the urine of these individuals was the presence of calcium oxalate trihydrate crystals, a form not previously seen in human urine, highlighting a specific mechanistic impact of the drug on crystal formation. nih.gov This suggests that the substantial metabolic load of glyoxylate (B1226380) from this compound overwhelms the body's normal detoxification pathways, leading to excessive oxalate production and subsequent crystal precipitation. nih.gov

Table 1: Research Findings on Precursor-Induced Hyperoxaluria in Animal Models

Animal ModelInducing AgentKey FindingsReference
Wistar RatsGlyoxylic Acid (200mg single admin.)- Significant increase in urinary oxalate within 4 hours, peaking at 4-8 hours. jst.go.jp
Wistar RatsGlyoxylic Acid (3% in diet)- Immediate and persistent hyperoxaluria.
  • Amorphous substances in tubules at 1 week.
  • Significant crystal formation in tubules after 2 weeks.
  • jst.go.jp

    Liver Metabolism and Detoxification Pathway Interactions

    The liver is the central organ for the metabolism of this compound's two components and for the detoxification of glyoxylate. nih.govrevistanefrologia.com The metabolic fate of this compound is a tale of two competing pathways, which ultimately explains its paradoxical lithogenic (stone-forming) effect.

    The first component, pyridoxine (vitamin B6) , is metabolized in the liver to its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnih.gov PLP is an essential cofactor for the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). revistanefrologia.comcaldic.comnih.gov The primary function of AGT is to detoxify glyoxylate by converting it into the harmless amino acid glycine (B1666218). revistanefrologia.comresearchgate.net Therefore, the pyridoxine part of this compound is intended to support a key detoxification pathway.

    The second component, glyoxylic acid , is a direct metabolic precursor to oxalate. jst.go.jpatamanchemicals.com In the liver, glyoxylic acid that is not converted to glycine by AGT is instead oxidized to oxalate by the cytosolic enzyme lactate (B86563) dehydrogenase (LDH). revistanefrologia.com

    The interaction between these pathways is critical. While the pyridoxine component of this compound can bolster AGT activity, the simultaneous administration of a large, exogenous load of glyoxylic acid can saturate and overwhelm the capacity of the AGT enzyme. nih.gov Consequently, the excess glyoxylate is shunted into the alternative pathway, where it is converted by LDH into oxalate. revistanefrologia.com This results in a net overproduction of oxalate, leading to hyperoxaluria and creating the necessary conditions for calcium oxalate crystal formation and nephrolithiasis. nih.govwjgnet.com Studies have demonstrated that even large doses of pyridoxine may be insufficient to prevent the excessive production of oxalate when glyoxylate is provided in high amounts. nih.gov

    Table 2: Key Hepatic Enzymes in Glyoxylate Metabolism

    EnzymeLocationFunctionCofactorRelevance to this compound
    Alanine-glyoxylate aminotransferase (AGT)PeroxisomeDetoxifies glyoxylate to glycine.Pyridoxal 5'-phosphate (PLP)Supported by the pyridoxine component, but overwhelmed by the glyoxylate load. nih.govcaldic.com
    Lactate dehydrogenase (LDH)CytosolConverts excess glyoxylate to oxalate.N/APrimary pathway for oxalate overproduction from the glyoxylate component. revistanefrologia.com
    Pyridoxal kinaseHepatocytesPhosphorylates pyridoxine to its active forms.N/AInitiates the activation of the vitamin B6 component. nih.gov
    PNP OxidaseHepatocytesConverts phosphorylated B6 vitamers to the final active coenzyme, PLP.N/AFinal step in producing the active cofactor for the AGT enzyme. nih.gov

    Advanced Analytical Methodologies for Piridoxilate Research and Quantification

    Chromatographic Techniques

    Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and analysis of Piridoxilate and its metabolites from complex biological matrices. ijmrhs.comresearchgate.net

    HPLC is a highly selective and rapid analytical strategy for the identification and quantification of this compound metabolites. pensoft.net The primary urinary metabolite, 4-pyridoxic acid (4-PA), along with other vitamin B6 vitamers like pyridoxal (B1214274) 5'-phosphate (PLP), are commonly analyzed using reversed-phase HPLC systems. ijmrhs.comresearchgate.net The separation is typically achieved on a C18 column, which is effective for separating the various forms of vitamin B6. researchgate.netunomaha.edu

    Method development involves optimizing the mobile phase composition, which often consists of a buffer solution (e.g., sodium phosphate (B84403) or potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijmrhs.comnih.gov The pH of the mobile phase is a critical parameter that is carefully controlled to ensure efficient separation. researchgate.net Sample preparation is also a key step, often involving protein precipitation with agents like perchloric acid or trichloroacetic acid to extract the analytes from biological samples such as urine or plasma. ijmrhs.comresearchgate.netnih.gov

    AnalyteMatrixColumnMobile PhaseRetention TimeReference
    4-Pyridoxic Acid (4-PA)Human UrineSymmetry® C18 (250 mm × 4.6 mm, 5 µM)Methanol and 35 mM sodium phosphate buffer (containing 2.5 mM sodium heptane (B126788) polysulfonate) at pH 3.58.0 min ijmrhs.comresearchgate.net
    Pyridoxine (B80251) (PN)Aqueous Nutritional DrinksReversed-phase C-1819% ethanol, 77% water, 4% acetic acid1.6 min unomaha.edujournaljsrr.com
    PLP, 4-PA, PL, PM, PN, PMPHuman PlasmaC18 (ODS)Gradient of acetonitrile (0.5-15%) in potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.1646 min run nih.gov

    HPLC systems are frequently coupled with detectors for the quantification of eluted compounds. Ultraviolet (UV) and Fluorescence (FLD) detectors are common choices for analyzing this compound metabolites.

    UV Detection : This method is based on the principle that the analyte absorbs light at a specific wavelength. For vitamin B6 vitamers, detection is often performed at wavelengths around 290 nm or 302 nm. ijmrhs.comunomaha.edujournaljsrr.com UV detection is robust and cost-effective, suitable for quantifying analytes in a linear range. ijmrhs.comresearchgate.net For instance, a validated HPLC-UV method for 4-pyridoxic acid showed linearity in a range from 0.0125 to 0.8 µM. ijmrhs.comresearchgate.net

    Fluorescence Detection (FLD) : FLD offers higher sensitivity and selectivity compared to UV detection, making it ideal for trace analysis. mdpi.com Some vitamin B6 vitamers are naturally fluorescent, while others may require derivatization to enhance their fluorescent signal. ijmrhs.com Post-column derivatization techniques, such as using sodium bisulfite or chlorite, can be employed to convert analytes into more fluorescent forms, thereby improving detection limits. researchgate.netnih.gov FLD is particularly advantageous for analyzing low-concentration metabolites in complex biological samples. mdpi.comnih.gov Studies have shown that HPLC-FLD methods can be at least 15 times more sensitive than HPLC with diode-array detection (DAD). nih.gov

    Analyte(s)DetectorKey FindingsReference
    4-Pyridoxic AcidUVLinear detection range from 0.0125 to 0.8 µM at 302 nm. ijmrhs.comresearchgate.net
    PyridoxineUVLimit of Detection (LOD) was 4.4029 x 10-5 M at 290 nm. unomaha.edu
    PLP, PA, PLFLDLODs were 0.1, 0.2, and 4 nmol/L, respectively. LOQs were 0.2, 0.4, and 20 nmol/L, respectively. mdpi.com
    PLP and 4-PAFLDQuantified nanomolar quantities in human plasma. Excitation at 328 nm, emission at 393 nm. nih.gov

    Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for both the structural elucidation and sensitive quantification of molecules. rfi.ac.uknih.gov High-resolution mass spectrometers can determine the mass of a molecule with high accuracy, allowing for the determination of its elemental composition and molecular formula. currenta.demdpi.com

    Tandem mass spectrometry (MS/MS) is particularly valuable. In this technique, precursor ions are selected and fragmented, and the resulting product ions provide detailed structural information. nih.govcurrenta.demdpi.com This fragmentation pattern serves as a molecular fingerprint that aids in the definitive identification of compounds. mdpi.com LC-MS/MS methods have been developed and validated for the simultaneous analysis of multiple vitamin B6 vitamers in biological fluids like cerebrospinal fluid and whole blood. nih.govplos.org These methods offer high sensitivity and specificity, with the ability to quantify metabolites at nanomolar levels. nih.gov Isotope dilution mass spectrometry, which uses deuterated internal standards, is another approach that provides precise and accurate quantification. nih.gov

    TechniqueMatrixAnalytesKey Validation DataReference
    UPLC-ESI-MS/MSHuman Cerebrospinal Fluid (CSF)PLP, PL, PN, PM, PAQuantified from 5 to 200 nmol/L. Within- and inter-day accuracy and precision were within 85.4%–120.1% and 1.7%–19.0%, respectively. nih.gov
    LC-MS/MSWhole BloodB vitamins and derivatives including 4-pyridoxic acidInstrument quantitation limits ranged from 0.42 to 5.0 μg/L. Accuracy ranged from 89% to 120%. plos.org
    GC/MSLiver, milk, urine, fecesVitamin B6 formsApplied for analysis at levels as low as 0.02 nmol/ml. nih.gov

    Spectroscopic Methods for Molecular Characterization

    Spectroscopic techniques are essential for characterizing the fundamental molecular structure and properties of this compound's components. scribd.com Methods such as UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy provide detailed information about molecular structure, bonding, and electronic properties. nih.govpathogen-ri.eu

    For example, the spectroscopic properties of pyridoxine have been studied using hybrid density functional theory (DFT) methods. nih.gov These computational studies, combined with experimental UV-spectra, reveal how the electronic properties of the molecule change with pH. nih.gov At low pH, the N(1)-protonated form is dominant, while at high pH, the O(3')-deprotonated species prevails. nih.gov Such studies are crucial for understanding how the molecule will behave in different physiological environments. Advanced techniques like tip-enhanced Raman spectroscopy (TERS) can provide chemical imaging at the nanometric scale, offering detailed molecular characterization of surfaces and materials. pathogen-ri.eu

    Biochemical Assay Development for Enzyme Activity and Inhibition Studies

    Since the active form of this compound is the coenzyme pyridoxal-5'-phosphate (PLP), which is involved in numerous enzymatic reactions, biochemical assays are critical for studying its function. nih.gov These assays measure the activity of PLP-dependent enzymes and can be used to screen for inhibitors. thermofisher.cnnih.gov

    Enzyme activity is typically measured by monitoring the rate of the reaction catalyzed by the enzyme. thermofisher.cn This is often done using spectrophotometry, where a change in absorbance is measured over time as a substrate is converted to a product. sigmaaldrich.comsandiego.edu For example, in a coupled assay, the product of the primary enzymatic reaction becomes the substrate for a second enzyme, which in turn produces a detectable change, such as the oxidation or reduction of a coenzyme like NADH, which can be monitored at 340 nm. sandiego.edu Standardized assays are essential for ensuring reproducibility and allowing for the comparison of data between different laboratories. thermofisher.cn

    Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic profile of binding interactions in a single experiment. wikipedia.orgmalvernpanalytical.com It is a label-free method that directly measures the heat released or absorbed during the binding of a ligand (e.g., PLP) to a macromolecule (e.g., an enzyme). colorado.eduharvard.edu

    In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the macromolecule, and the heat change for each injection is measured. tainstruments.com The resulting data can be analyzed to determine several key thermodynamic parameters, providing deep insight into the binding mechanism. malvernpanalytical.com This technique is invaluable for characterizing the interaction of this compound's active metabolite, PLP, with its target enzymes and for studying the potency of enzyme inhibitors. colorado.edu

    Thermodynamic ParameterSymbolDescriptionReference
    Binding Affinity (Association Constant)KaMeasures the strength of the binding interaction. The dissociation constant (KD) is the reciprocal of Ka. wikipedia.orgharvard.edu
    Reaction StoichiometrynDetermines the number of ligand molecules that bind to one macromolecule. wikipedia.orgmalvernpanalytical.com
    Enthalpy ChangeΔHThe heat released or absorbed during the binding event, measured directly by ITC. Reflects changes in hydrogen bonding and van der Waals interactions. malvernpanalytical.comharvard.edu
    Entropy ChangeΔSRepresents the change in randomness or disorder of the system upon binding. It is often driven by the hydrophobic effect and conformational changes. malvernpanalytical.comharvard.edu
    Gibbs Free Energy ChangeΔGIndicates the spontaneity of the binding reaction. Calculated from the binding affinity (ΔG = -RTlnKa) and related to enthalpy and entropy by ΔG = ΔH - TΔS. wikipedia.orgharvard.edu

    Interactions with Biological Systems and Other Chemical Entities

    Investigations of Molecular Interactions with Endogenous Biomolecules

    The molecular interactions of Piridoxilate are dominated by the functions of its constituents after dissociation. The pyridoxine (B80251) component is converted in the body to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov

    PLP is a critical cofactor for over 100 enzymes, primarily involved in amino acid metabolism. nih.govrupahealth.com At the molecular level, the aldehyde group of PLP forms a Schiff base with the ε-amino group of a lysine residue in the active site of the apoenzyme, thereby activating it. eco-vector.com When a substrate amino acid binds, it replaces the lysine, forming a new Schiff base that facilitates a wide range of transformations. eco-vector.com

    Key molecular interactions include:

    Transamination: PLP is a coenzyme for aminotransferases, which transfer amino groups, a fundamental step in the synthesis and degradation of amino acids.

    Decarboxylation: It is essential for decarboxylases that synthesize various neurotransmitters, including the conversion of L-DOPA to dopamine (B1211576) and 5-hydroxytryptophan (B29612) to serotonin. mdpi.com

    Glyoxylate (B1226380) Metabolism: The glyoxylate component of this compound interacts with the PLP-dependent enzyme alanine:glyoxylate aminotransferase (AGT). This enzyme converts glyoxylate to glycine (B1666218), a crucial reaction for preventing the accumulation of glyoxylate, which can otherwise be oxidized to oxalate (B1200264).

    The table below summarizes the principal molecular interactions involving the metabolic products of this compound.

    ComponentActive FormInteracting Biomolecule (Enzyme Class)Biological Process
    Pyridoxine Pyridoxal 5'-Phosphate (PLP)AminotransferasesAmino Acid Metabolism
    Pyridoxine Pyridoxal 5'-Phosphate (PLP)DecarboxylasesNeurotransmitter Synthesis (Dopamine, Serotonin)
    Pyridoxine Pyridoxal 5'-Phosphate (PLP)Glycogen PhosphorylaseGlycogenolysis
    Glyoxylic Acid GlyoxylateAlanine:Glyoxylate Aminotransferase (AGT)Conversion of Glyoxylate to Glycine

    Synergistic and Antagonistic Effects in Preclinical Models

    The effects of this compound in combination with other agents are largely predicted by the known interactions of pyridoxine.

    Synergistic Effects: A key synergistic interaction is inherent to the this compound molecule itself. The pyridoxine component provides the necessary cofactor (PLP) for the efficient and beneficial metabolism of the glyoxylate component by the enzyme AGT. Beyond this, pyridoxine acts synergistically within metabolic networks. For instance, its role in one-carbon metabolism is interconnected with folate and vitamin B12, where they collectively participate in processes like homocysteine regulation.

    Antagonistic Effects: Preclinical and clinical observations have demonstrated antagonistic interactions between pyridoxine and certain pharmaceuticals.

    Anticonvulsants: Co-administration of pyridoxine with phenobarbital and phenytoin can lead to decreased plasma concentrations of these anticonvulsant medications, potentially reducing their efficacy. nih.gov

    Levodopa: Pyridoxine can interfere with the therapeutic activity of levodopa, a primary treatment for Parkinson's disease. nih.gov

    Penicillamine: This compound, used for conditions like Wilson's disease and rheumatoid arthritis, is a vitamin B6 antagonist and can inhibit the activity of PLP-dependent enzymes. nih.gov

    The following table outlines some of the known synergistic and antagonistic interactions related to the pyridoxine component of this compound.

    Interaction TypeInteracting AgentEffect
    Synergistic Folate (Vitamin B9), Cobalamin (Vitamin B12)Co-participation in one-carbon metabolism and homocysteine regulation.
    Antagonistic LevodopaPyridoxine enhances the peripheral metabolism of levodopa, reducing its availability to the central nervous system. nih.gov
    Antagonistic Phenobarbital, PhenytoinPyridoxine may increase the metabolism of these anticonvulsants, lowering their plasma levels. nih.gov
    Antagonistic PenicillamineActs as a pyridoxine antagonist, inhibiting PLP-dependent enzymes. nih.gov

    Influence on Microbiome-Host Metabolic Interactions (e.g., Vitamin B pathways)

    The gut microbiome plays a significant role in vitamin B metabolism, as it can produce, consume, and compete for these essential nutrients with the host. frontiersin.org Providing a source of vitamin B6 like this compound can influence this complex interplay.

    Dietary vitamin B6 status is known to impact the composition of the gut microbiota. nih.gov Conversely, the metabolic activity of gut bacteria affects the availability and forms of vitamin B6 for the host. Metagenomic analyses have identified several bacterial species, such as Bacteroides fragilis, Bifidobacterium longum, and Prevotella copri, that possess vitamin B6 biosynthesis pathways. frontiersin.org

    A crucial area of microbiome-host interaction involving vitamin B6 is tryptophan metabolism. PLP-dependent enzymes in both the host and gut microbes are key to converting tryptophan into various bioactive molecules. Dysbiosis, or an imbalance in the gut microbiota, can lead to disorders in vitamin B6 metabolism, which in turn can contribute to abnormal host behaviors and inflammation. nih.gov The availability of vitamin B6 can thus modulate the production of microbial metabolites that signal to the host, influencing immune and neurological functions. rupahealth.com

    The table below details the relationship between vitamin B6 and gut microbiota.

    AspectDescriptionKey Bacterial Genera Involved
    Microbial Synthesis Certain gut bacteria can synthesize vitamin B6 de novo, contributing to the host's vitamin pool.Bacteroides, Prevotella, Bifidobacterium, Collinsella, Helicobacter rupahealth.comfrontiersin.org
    Host-Microbe Competition Both the host and various microbes require vitamin B6, leading to competition for its absorption and utilization.N/A
    Metabolic Influence Vitamin B6 availability influences microbial metabolic pathways, such as amino acid metabolism.N/A
    Impact of Deficiency A lack of dietary vitamin B6 can alter the gut microbial community's composition and function. nih.govN/A

    Theoretical Framework for Multi-Targeted Engagement

    The action of this compound can be understood within the theoretical framework of multi-target pharmacology. frontiersin.org Unlike single-target drugs designed for high-affinity interaction with one specific receptor or enzyme, multi-target agents aim to modulate complex disease systems by engaging with multiple biological entities. nih.govarxiv.orgresearchgate.net

    This compound does not act as a single molecule binding to multiple targets but rather as a pro-drug that delivers two distinct bioactive molecules, each engaging with different, albeit interconnected, metabolic networks. This "multi-component, multi-target" approach has a unique theoretical basis.

    Broad Coenzyme Support: The pyridoxine component provides a precursor to PLP, which is not a single target but a "master key" coenzyme that engages with a vast network of over 100 different enzymes. nih.govrupahealth.com By bolstering PLP levels, this compound can theoretically restore function across numerous metabolic pathways simultaneously, including neurotransmitter synthesis, amino acid interconversion, and glycogenolysis.

    Specific Substrate Provision: The glyoxylic acid component provides a specific substrate for a key metabolic node—the glyoxylate detoxification pathway. This targeted engagement directs metabolism towards the production of glycine, preventing the formation of harmful oxalate.

    Integrated Action: The framework for this compound's engagement is the synergistic action on an integrated metabolic system. It simultaneously provides a crucial coenzyme (PLP) and a specific substrate (glyoxylate) for a PLP-dependent enzyme (AGT). This dual engagement is theoretically more effective for correcting certain metabolic imbalances than providing either component alone.

    This approach aligns with the concept that modulating a network of targets with lower-affinity or broader-acting agents can sometimes be more effective and have fewer side effects than potently inhibiting a single target. arxiv.org

    Engagement TargetMoleculeMechanism of Action
    PLP-Dependent Enzyme Network Pyridoxine (via PLP)Acts as a coenzyme, restoring or enhancing the activity of a wide range of enzymes.
    Glyoxylate Metabolic Pathway Glyoxylic AcidServes as a substrate for Alanine:Glyoxylate Aminotransferase (AGT), promoting conversion to glycine.
    Integrated AGT System This compound (both components)Provides both the substrate (glyoxylate) and the necessary coenzyme (PLP) for a single, critical enzymatic reaction.

    Emerging Research Directions and Future Perspectives on Piridoxilate

    Identification of Novel Molecular Targets and Pathways

    The established mechanism of Piridoxilate revolves around its ability to induce vasodilation by relaxing smooth muscle cells in blood vessel walls. ontosight.ai However, its precise molecular interactions remain an area ripe for investigation. Future research is anticipated to move beyond this general understanding to pinpoint specific receptor-ligand interactions, downstream signaling cascades, and potential epigenetic modifications.

    Given that this compound is a derivative of pyridoxine (B80251), its influence likely extends to the vast network of biochemical reactions dependent on vitamin B6. The active coenzyme form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for over 160 enzymes involved in the metabolism of amino acids, lipids, and carbohydrates. foodandnutritionresearch.net A key future research direction will be to determine if this compound or its metabolites can directly or indirectly modulate the activity of these PLP-dependent enzymes beyond what would be expected from a simple increase in vitamin B6 availability.

    Emerging areas of interest for novel molecular targets include:

    Mitochondrial Proteins: The B vitamins are essential for maintaining mitochondrial function. peirsoncenter.com Research into how pyridoxal 5'-phosphate homeostasis protein (PLPHP) deficiency impacts mitochondrial metabolism suggests a critical link between vitamin B6 and mitochondrial oxidative function. uu.nlnih.govnih.gov Future studies could explore whether this compound has a direct effect on mitochondrial respiratory chain complexes or other mitochondrial proteins, which could explain its reported anti-anoxic properties. medchemexpress.com

    Inflammatory Pathway Components: Vitamin B6 status is inversely correlated with inflammatory markers. nih.gov High doses of pyridoxine have demonstrated anti-inflammatory properties in vitro. mdpi.com Investigating whether this compound can modulate key inflammatory pathways, such as those involving cytokines and chemokines, could open up new therapeutic avenues.

    Neurotransmitter Receptors: The synthesis of several key neurotransmitters, including serotonin, dopamine (B1211576), and GABA, is dependent on PLP. patsnap.com While this compound has been studied in the context of nootropic effects, the specific molecular targets within the central nervous system are not well-defined. dntb.gov.ua Future research could use radioligand binding assays and other neuropharmacological techniques to screen for interactions with a wide array of neurotransmitter receptors and transporters.

    Development of Advanced In Vitro and In Vivo Research Models

    To dissect the nuanced effects of this compound, the development of more sophisticated research models is imperative.

    Advanced In Vitro Models:

    Organ-on-a-Chip Systems: Microfluidic devices that recapitulate the key functional units of human organs, such as liver-on-a-chip or neurovascular-unit-on-a-chip, could provide unprecedented insight into the metabolism and effects of this compound in a human-relevant context. These models would allow for real-time monitoring of cellular responses and biomarker secretion.

    High-Throughput Screening (HTS) with Genetically Engineered Cell Lines: Utilizing CRISPR-Cas9 and other gene-editing technologies, cell lines with specific mutations in PLP-dependent enzymes or other potential target proteins could be developed. These models would be invaluable for HTS campaigns to identify the specific molecular targets of this compound and to understand its mechanism of action in the context of genetic variability. For instance, studying its effects on U937 monocyte cell lines stimulated with lipopolysaccharides could elucidate its anti-inflammatory potential. mdpi.com

    3D Spheroid Cultures: Three-dimensional cell cultures of hepatocytes, neurons, or endothelial cells can more accurately mimic the in vivo microenvironment compared to traditional 2D cultures. These models would be particularly useful for studying the long-term effects of this compound on cellular function and viability.

    Advanced In Vivo Models:

    Transgenic Animal Models: The development of transgenic mouse or rat models that express fluorescent reporter genes under the control of promoters for genes of interest (e.g., enzymes in the kynurenine (B1673888) pathway) would enable the visualization of this compound's effects on specific metabolic pathways in real-time.

    Humanized Mouse Models: Mice engrafted with human liver cells or immune cells could provide a more accurate prediction of this compound's metabolism and efficacy in humans.

    Disease-Specific Animal Models: Testing this compound in well-established animal models of peripheral neuropathy, such as the one induced by pyridoxine intoxication, could provide insights into its potential neuroprotective or neuro-regenerative properties. nih.gov

    Research Model TypePotential Application for this compound Research
    In Vitro
    Organ-on-a-ChipStudying metabolism and effects on specific organ functions (e.g., liver, brain).
    Genetically Engineered Cell LinesIdentifying specific molecular targets and pathways.
    3D Spheroid CulturesAssessing long-term effects on tissue-like structures.
    In Vivo
    Transgenic Animal ModelsReal-time visualization of effects on specific metabolic pathways.
    Humanized Mouse ModelsMore accurate prediction of human metabolism and efficacy.
    Disease-Specific Animal ModelsEvaluating therapeutic potential in relevant disease contexts.

    Elucidation of Complex Inter-Organ Systemic Effects

    The physiological effects of this compound are unlikely to be confined to a single organ system. A holistic, systems-level approach is necessary to understand the complex interplay of its effects throughout the body.

    Metabolomics and Proteomics: Untargeted "omics" approaches can provide a comprehensive snapshot of the metabolic and proteomic changes induced by this compound administration in various tissues (e.g., liver, brain, heart, kidney) and biofluids (e.g., plasma, urine). This could reveal unexpected metabolic shifts and identify novel biomarkers of this compound's action.

    Integrated Multi-Organ Studies: Future in vivo studies should be designed to simultaneously assess the effects of this compound on multiple organ systems. For example, a study could combine neurobehavioral assessments with cardiovascular monitoring and post-mortem analysis of liver and kidney tissue. This would help to build a more complete picture of its systemic effects, including its known vasodilator properties and its potential to induce calcium oxalate (B1200264) calculi. ontosight.aiusu.eduresearchgate.netmdpi.com

    Gut-Brain Axis: The gut microbiota plays a crucial role in the metabolism of many compounds and in the production of neuroactive molecules. Investigating how this compound affects the composition and function of the gut microbiome, and how this, in turn, influences brain function and behavior, is a promising avenue of research.

    Applications of Computational Chemistry and In Silico Modeling

    Computational approaches are powerful tools for accelerating drug discovery and for gaining a deeper understanding of drug-target interactions at a molecular level.

    Molecular Docking: In silico docking studies can be used to predict the binding affinity of this compound and its metabolites to a wide range of protein targets, including PLP-dependent enzymes, G-protein coupled receptors, and ion channels. This can help to prioritize experimental validation of the most promising targets.

    Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic behavior of this compound when bound to its target proteins. This can help to elucidate the precise mechanism of action and to identify key amino acid residues involved in the interaction.

    Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of this compound derivatives, QSAR models can be developed to identify the key structural features required for biological activity. This information can then be used to design novel, more potent, and selective analogs.

    Pharmacophore Modeling and Virtual Screening: Based on the known structure of this compound or the active site of a potential target, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govasianpubs.org

    Computational MethodApplication in this compound Research
    Molecular DockingPredicting binding affinity to potential protein targets.
    Molecular Dynamics (MD)Simulating the dynamic interactions between this compound and its targets.
    QSAR ModelingIdentifying key structural features for activity to design new analogs.
    Virtual ScreeningDiscovering new molecules with similar potential activity.

    Role in Understanding Broader Vitamin B6-Related Biological Processes

    Studying this compound can also serve as a valuable tool to probe the broader biological roles of vitamin B6. As a unique derivative, its pharmacological profile may highlight specific aspects of vitamin B6 metabolism and function that are not apparent from studying the vitamers alone.

    Probing Vitamin B6 Homeostasis: Investigating how the administration of this compound affects the endogenous pools of pyridoxine, pyridoxal, pyridoxamine (B1203002), and their phosphorylated forms can provide new insights into the regulation of vitamin B6 homeostasis.

    Differentiating Coenzyme and Non-Coenzyme Functions: Vitamin B6 is known to have functions beyond its role as a coenzyme, such as modulating gene expression. isciii.es By comparing the effects of this compound with those of equimolar doses of pyridoxine, it may be possible to dissect the coenzyme-dependent versus independent effects of vitamin B6.

    Investigating Pathophysiological States: In conditions of vitamin B6 deficiency or dependency, such as certain genetic forms of epilepsy or homocystinuria, this compound could be used as a pharmacological tool to explore alternative pathways for restoring PLP levels or for bypassing the affected enzymatic steps. nih.govnih.gov

    Q & A

    Basic Research Questions

    Q. What are the primary biochemical pathways influenced by Piridoxilate, and how can researchers experimentally validate these interactions?

    • Methodological Answer : To identify pathways, use in vitro enzyme inhibition assays (e.g., spectrophotometric analysis) and in vivo knockout models to assess metabolic perturbations. Pair these with transcriptomic profiling (RNA-seq) to map gene expression changes. Validate via Western blot or ELISA for protein-level effects. Control groups should include baseline metabolic activity measurements and untreated cohorts .

    Q. How should researchers design pharmacokinetic studies to assess this compound bioavailability in preclinical models?

    • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for plasma concentration measurements. Use crossover designs in rodent models to compare oral vs. intravenous administration. Parameters like Cmax, Tmax, and AUC should be calculated with non-compartmental analysis. Ensure standardized fasting protocols to minimize variability .

    Q. What experimental models are optimal for studying this compound’s neuroprotective effects?

    • Methodological Answer : Utilize in vitro neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress inducers (e.g., H₂O₂). For in vivo validation, employ ischemic-reperfusion injury models in rodents, with outcomes measured via MRI for infarct volume and behavioral assays (e.g., Morris water maze). Include sham-operated controls and blinded outcome assessments .

    Advanced Research Questions

    Q. How can conflicting data on this compound’s efficacy in diabetic nephropathy be systematically resolved?

    • Methodological Answer : Conduct a meta-analysis of preclinical studies using PRISMA guidelines. Stratify data by dosage, model type (e.g., streptozotocin-induced vs. genetic diabetic mice), and outcome measures (e.g., albuminuria, glomerular filtration rate). Apply heterogeneity tests (I² statistic) and sensitivity analyses to identify confounding variables. Follow up with dose-response studies in standardized models .

    Q. What novel methodologies can address gaps in understanding this compound’s long-term safety profile?

    • Methodological Answer : Implement longitudinal toxicology studies with multi-omics integration (proteomics, metabolomics) to detect subclinical effects. Use chronic dosing regimens in non-human primates, monitoring biomarkers like liver enzymes (ALT/AST) and renal function (creatinine clearance). Apply machine learning to predict toxicity thresholds from high-dimensional data .

    Q. How can researchers optimize combinatorial therapies using this compound and existing antithrombotics without inducing synergistic toxicity?

    • Methodological Answer : Use factorial design experiments to test drug combinations in vitro (e.g., checkerboard assays for IC₅₀ shifts). Validate in murine thrombosis models with bleeding time assays. Apply isobolographic analysis to distinguish additive vs. synergistic effects. Include pharmacokinetic interaction studies (e.g., CYP450 inhibition assays) to rule out metabolic conflicts .

    Data Synthesis and Research Design

    Study Type Model System Key Outcomes Methodological Considerations References
    PharmacokineticsRodent crossoverBioavailability, half-lifeStandardized fasting; LC-MS/MS validation
    NeuroprotectionIschemic rodent modelInfarct volume, cognitive recoveryBlinded MRI analysis; sham controls
    Diabetic NephropathyStreptozotocin miceAlbuminuria, glomerular histopathologyStratification by glycemic variability

    Key Methodological Frameworks

    • PICOT Framework : Structure questions around Population (e.g., diabetic rodents), Intervention (this compound dosage), Comparison (standard antidiabetic drugs), Outcome (e.g., HbA1c reduction), and Time (12-week exposure) .
    • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel mechanisms), Novel (unexplored pharmacokinetic interactions), Ethical (IACUC compliance), and Relevant (clinical translatability) .

    Common Pitfalls to Avoid

    • Overgeneralization : Avoid vague questions like “Does this compound work?”; instead, specify mechanisms (e.g., “How does this compound modulate AMPK signaling in hepatocytes?”).
    • Ignoring Confounders : Control for variables like diet, genetic background, and circadian rhythms in preclinical models .
    • Inadequate Power : Use power analysis (G*Power software) to determine sample sizes for statistically valid conclusions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.